- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agentsJournal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222,
Cas no 672310-53-1 (1,1'-Sulfonylbis2-(methylthio)ethane-13C4)

672310-53-1 structure
Nome del prodotto:1,1'-Sulfonylbis2-(methylthio)ethane-13C4
Numero CAS:672310-53-1
MF:C6H14O2S3
MW:218.339777469635
CID:5236321
1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,1'-Sulfonylbis2-(methylthio)ethane-13C4
-
- Inchi: 1S/C6H14O2S3/c1-9-3-5-11(7,8)6-4-10-2/h3-6H2,1-2H3/i3+1,4+1,5+1,6+1
- Chiave InChI: IMRNRNZPCBFCKC-PQVJJBODSA-N
- Sorrisi: S(=O)(=O)([13CH2][13CH2]SC)[13CH2][13CH2]SC
1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | S479679-10mg |
1,1'-Sulfonylbis[2-(methylthio)ethane]-13C4 |
672310-53-1 | 10mg |
$1326.00 | 2023-05-17 | ||
TRC | S479679-2.5mg |
1,1'-Sulfonylbis[2-(methylthio)ethane]-13C4 |
672310-53-1 | 2.5mg |
$414.00 | 2023-05-17 | ||
TRC | S479679-1mg |
1,1'-Sulfonylbis[2-(methylthio)ethane]-13C4 |
672310-53-1 | 1mg |
$184.00 | 2023-05-17 | ||
TRC | S479679-5mg |
1,1'-Sulfonylbis[2-(methylthio)ethane]-13C4 |
672310-53-1 | 5mg |
$798.00 | 2023-05-17 |
1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Disodium sulfide Solvents: Acetone ; 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Solvents: Methanol ; rt
3.1 Reagents: Phosphoric acid , Hydrogen peroxide Solvents: Water ; 3 d, reflux
4.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt
5.1 Solvents: Ethanol ; 30 min, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Solvents: Methanol ; rt
3.1 Reagents: Phosphoric acid , Hydrogen peroxide Solvents: Water ; 3 d, reflux
4.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt
5.1 Solvents: Ethanol ; 30 min, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Methanol ; rt
2.1 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; rt
3.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; rt
4.1 Solvents: Ethanol ; 0 °C; 0 °C → rt
1.2 Solvents: Methanol ; rt
2.1 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; rt
3.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; rt
4.1 Solvents: Ethanol ; 0 °C; 0 °C → rt
Riferimento
- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agentsJournal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Phosphoric acid , Hydrogen peroxide Solvents: Water ; 3 d, reflux
2.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt
3.1 Solvents: Ethanol ; 30 min, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt
2.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt
3.1 Solvents: Ethanol ; 30 min, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt
Riferimento
- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agentsJournal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; rt
2.1 Solvents: Ethanol ; 0 °C; 0 °C → rt
2.1 Solvents: Ethanol ; 0 °C; 0 °C → rt
Riferimento
- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agentsJournal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt
2.1 Solvents: Ethanol ; 30 min, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt
2.1 Solvents: Ethanol ; 30 min, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt
Riferimento
- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agentsJournal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222,
Synthetic Routes 6
Condizioni di reazione
1.1 Solvents: Ethanol ; 0 °C; 0 °C → rt
Riferimento
- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agentsJournal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222,
Synthetic Routes 7
Condizioni di reazione
1.1 Solvents: Ethanol ; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt
Riferimento
- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agentsJournal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222,
1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Raw materials
- Sodium Methanethiolate (~20% in Water)
- 2,2′-Sulfonylbis[ethanol-1,2-13C2]
- Acetic-13C2 acid, 2,2′-thiobis-, diethyl ester
- Ethyl Bromoacetate-1,2-13C2
- Ethanol-1,2-13C2, 2,2′-sulfonylbis-, 1,1′-dimethanesulfonate
- 2,2'-Thiobis(ethanol)-13C4
- 1,1′-Sulfonylbis[2-chloroethane-1,2-13C2]
1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Preparation Products
1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Letteratura correlata
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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